molecular formula C17H16N4O3S2 B2972284 3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 956395-07-6

3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2972284
CAS No.: 956395-07-6
M. Wt: 388.46
InChI Key: SEUAQWCXDCUDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a thienopyrimidine core. The presence of these heterocyclic rings makes it an interesting subject for research in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions

    Thienopyrimidine Core Synthesis: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.

    Pyrazole Ring Formation: The pyrazole ring is formed through a condensation reaction involving a hydrazine derivative and a suitable diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl group in the thienopyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thienopyrimidine derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its heterocyclic structure suggests it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structure indicates it may possess pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials or pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with a similar thienopyrimidine core but different substituents.

    Furan Derivatives: Compounds containing a furan ring with various functional groups.

    Pyrazole Derivatives: Compounds featuring a pyrazole ring with different substituents.

Uniqueness

The uniqueness of 3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its combination of three different heterocyclic rings. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-9-10(2)26-15-14(9)16(23)21(7-12-4-3-5-24-12)17(18-15)25-8-11-6-13(22)20-19-11/h3-6H,7-8H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUAQWCXDCUDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=O)NN3)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.